3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Description
3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide: is a complex organic compound characterized by its unique structural features, including a cyano group, a cyclobutyl ring, and a trifluoromethyl group attached to a benzenesulfonamide core
Properties
IUPAC Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-20(13(9-19)5-2-6-13)23(21,22)11-3-4-12(14(15,16)17)10(7-11)8-18/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLAJQFJTIEZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1(CCC1)C#N)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano groups, leading to the formation of amides or carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzenesulfonamide: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide: Lacks one cyano group, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both cyano groups and the trifluoromethyl group in 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide imparts unique electronic and steric properties, enhancing its utility in various applications. The combination of these functional groups can lead to improved stability, reactivity, and binding affinity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
